molecular formula C2AlF7 B14221213 Fluoro[bis(trifluoromethyl)]alumane CAS No. 827027-00-9

Fluoro[bis(trifluoromethyl)]alumane

Cat. No.: B14221213
CAS No.: 827027-00-9
M. Wt: 183.99 g/mol
InChI Key: FYWNNEDKAYMPJM-UHFFFAOYSA-M
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Description

Fluoro[bis(trifluoromethyl)]alumane is a chemical compound with the molecular formula C₂AlF₇ It is known for its unique structure, which includes a central aluminum atom bonded to a fluorine atom and two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoro[bis(trifluoromethyl)]alumane typically involves the reaction of aluminum compounds with fluorinating agents. One common method is the reaction of aluminum trichloride with trifluoromethyl lithium in the presence of a fluorine source. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-purity production of the compound. Safety measures are crucial due to the reactivity of the fluorinating agents used in the process.

Chemical Reactions Analysis

Types of Reactions

Fluoro[bis(trifluoromethyl)]alumane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the aluminum-fluorine bonds.

    Coordination Chemistry: The aluminum center can coordinate with other ligands, forming complexes with different properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve low temperatures and inert atmospheres to maintain the stability of the compound.

Major Products Formed

The major products formed from reactions with this compound depend on the type of reaction. Substitution reactions typically yield new organoaluminum compounds, while coordination reactions result in various aluminum complexes.

Scientific Research Applications

Fluoro[bis(trifluoromethyl)]alumane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biology and Medicine: Research is ongoing to explore its potential as a catalyst in biochemical reactions and its effects on biological systems.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which fluoro[bis(trifluoromethyl)]alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a valuable reagent in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl Aluminum Compounds: These compounds share the trifluoromethyl groups but differ in the number and type of substituents on the aluminum atom.

    Fluoroaluminum Compounds: Compounds with aluminum-fluorine bonds but without the trifluoromethyl groups.

Uniqueness

Fluoro[bis(trifluoromethyl)]alumane is unique due to the presence of both fluorine and trifluoromethyl groups bonded to the aluminum center. This combination imparts distinct electronic and steric properties, making it a versatile reagent in various chemical processes.

Properties

CAS No.

827027-00-9

Molecular Formula

C2AlF7

Molecular Weight

183.99 g/mol

IUPAC Name

fluoro-bis(trifluoromethyl)alumane

InChI

InChI=1S/2CF3.Al.FH/c2*2-1(3)4;;/h;;;1H/q;;+1;/p-1

InChI Key

FYWNNEDKAYMPJM-UHFFFAOYSA-M

Canonical SMILES

C(F)(F)(F)[Al](C(F)(F)F)F

Origin of Product

United States

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